molecular formula C10H11BrO B1329250 2-Bromo-1-phenylbutan-1-one CAS No. 73908-28-8

2-Bromo-1-phenylbutan-1-one

Cat. No.: B1329250
CAS No.: 73908-28-8
M. Wt: 227.1 g/mol
InChI Key: NDHOJNYNXYLUCR-UHFFFAOYSA-N
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Description

2-Bromo-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOJNYNXYLUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995045
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73908-28-8, 877-35-0
Record name alpha-Bromobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 877-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran solution (20 mL) of 9.917 g (67.0 mmol) of butyrophenone, a hexane solution (10 mL) of 11.78 g (1.1 equivalents) of bromine was gradually added at 5° C. The temperature was elevated to 15° C., and the solution was stirred for 1 hour. To the solution, 20 mL of water and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution three times, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. 1-Phenyl-2-bromo-1-butanone was obtained as a light peach-colored oily substance (23.94 g, crude yield: 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.917 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylbutan-1-one (10.0 g, 67.5 mmol) in diethyl ether (200 ml) was slowly added dropwise bromine (10.8 g, 67.5 mmol), and the mixture was stirred at room temperature for 4 hours. The reaction solution was distilled off under reduced pressure to give the desired product (11.1 g, 72.3%) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72.3%

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